7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole
CAS No.:
Cat. No.: VC15922323
Molecular Formula: C13H16BNO2S
Molecular Weight: 261.2 g/mol
* For research use only. Not for human or veterinary use.
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole -](/images/structure/VC15922323.png)
Specification
Molecular Formula | C13H16BNO2S |
---|---|
Molecular Weight | 261.2 g/mol |
IUPAC Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole |
Standard InChI | InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-5-6-9-8-15-18-11(9)10/h5-8H,1-4H3 |
Standard InChI Key | PSIFCRYFLLQJDU-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a benzo[d]isothiazole core fused with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 7. The benzo[d]isothiazole system (C7H5NS) features a sulfur atom at position 1 and a nitrogen atom at position 2, while the boronic ester moiety introduces a tetracoordinate boron atom (Figure 1) . The molecular formula is C13H16BNO2S, with a molecular weight of 261.2 g/mol .
Table 1: Key Structural Identifiers
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous boronic esters exhibit distinct NMR signatures. The boron atom in the dioxaborolane group typically resonates at δ 30–35 ppm in ¹¹B NMR, while the aromatic protons of the benzoisothiazole ring appear as multiplet signals in the δ 7.0–8.5 ppm range in ¹H NMR.
Synthesis and Manufacturing
Miyaura Borylation
The most common synthesis involves Miyaura borylation, where a halogenated benzo[d]isothiazole precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For example:
Reaction Scheme:
7-Bromobenzo[d]isothiazole + Bis(pinacolato)diboron
→ 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole
Catalyst: Pd(dppf)Cl2
Base: KOAc
Solvent: 1,4-Dioxane
Temperature: 80–100°C
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Yield (%) |
---|---|---|
Catalyst Loading | 5 mol% Pd(dppf)Cl2 | 78 |
Reaction Time | 12–16 hours | - |
Temperature | 85°C | - |
Solvent | Anhydrous 1,4-dioxane | - |
Alternative Routes
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Direct Boronation: Electrophilic borylation using BBr3 in the presence of pinacol, though this method suffers from lower regioselectivity.
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Transesterification: Exchange of boronic acid protecting groups under acidic conditions, suitable for lab-scale modifications .
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with decomposition onset observed at ~180°C via thermogravimetric analysis (TGA). The melting point remains unreported but is estimated to fall between 120–150°C based on analogs.
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Dichloromethane | 45.2 |
Tetrahydrofuran | 38.7 |
Ethanol | <1 |
Water | Insoluble |
Data extrapolated from structurally similar boronic esters .
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables participation in palladium-catalyzed couplings with aryl halides, forming biaryl structures critical in pharmaceutical intermediates:
General Reaction:
7-(PinB)-Benzo[d]isothiazole + Ar–X → Ar–Benzo[d]isothiazole
(X = Br, I; Ar = Aryl)
Table 3: Catalytic Systems for Coupling
Substrate (Ar–X) | Catalyst | Yield (%) |
---|---|---|
4-Bromotoluene | Pd(PPh3)4 | 82 |
2-Iodonaphthalene | PdCl2(dtbpf) | 76 |
Biological Activity
While direct studies on this compound are scarce, benzoisothiazole derivatives exhibit:
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Anticancer Activity: Analogous structures show IC50 values of 5 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition.
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Antimicrobial Effects: Boron-containing heterocycles disrupt bacterial cell wall synthesis, with MIC values of 8–16 µg/mL against S. aureus .
Industrial and Research Applications
Pharmaceutical Intermediates
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Key precursor in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .
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Building block for PET tracers targeting neurodegenerative diseases.
Materials Science
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